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Compound of Interest

5-Bromo-8-
Compound Name:
(trifluoromethyl)quinoline

cat. No.: B1376518

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline: Properties, Synthesis,
and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-Bromo-8-(trifluoromethyl)quinoline, a
fluorinated heterocyclic compound of significant interest to the scientific community. Designed
for researchers, medicinal chemists, and professionals in drug development, this document
elucidates the core chemical properties, synthesis, characterization, and strategic applications
of this valuable building block. We will move beyond simple data recitation to explore the
causal relationships behind its reactivity and utility, offering field-proven insights grounded in
established chemical principles.

Core Molecular Profile and Physicochemical
Properties

5-Bromo-8-(trifluoromethyl)quinoline is a substituted quinoline, a class of heterocyclic
aromatic compounds known for their wide-ranging biological activities.[1] The structure
incorporates three key features that define its chemical utility: a quinoline scaffold, a bromine
atom at the 5-position, and a trifluoromethyl group at the 8-position.
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e The Quinoline Core: This bicyclic system is a "privileged scaffold" in medicinal chemistry,
forming the basis for numerous FDA-approved drugs.[2][3] Its aromatic nature and the
presence of the nitrogen atom provide specific electronic and binding properties.

o The Bromine Substituent: The bromine atom at the C-5 position serves as a versatile
synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-
coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse
molecular fragments to build more complex structures.

e The Trifluoromethyl Group: The -CFs group is a crucial bioisostere for a methyl group but
with profoundly different electronic properties. Its strong electron-withdrawing nature and
high lipophilicity can significantly enhance a molecule's metabolic stability, membrane
permeability, and binding affinity to biological targets.[4]

Summary of Physicochemical Data

The fundamental properties of 5-Bromo-8-(trifluoromethyl)quinoline are summarized below.
While experimental data for properties like melting and boiling points are not extensively
published in peer-reviewed literature, they are often available from commercial suppliers.

Property Value Source(s)
CAS Number 1239460-75-3 [5][6][7]
Molecular Formula C10HsBrFsN [5][8]
Molecular Weight 276.05 g/mol [51[7118]
, C1=CC2=C(C(=C1)Br)N=CC=
Canonical SMILES [7]
C2C(F)(F)F

) Typically 295-97%
Purity _ _ [8][9]
(Commercially available)

Sealed in a dry environment at
Storage [7][8]
room temperature.

Synthesis and Purification Strategy
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A specific, peer-reviewed synthesis protocol for 5-Bromo-8-(trifluoromethyl)quinoline is not
readily available in the provided literature. However, a logical and robust synthetic route can be
designed based on established quinoline chemistry. The most plausible approach involves a
multi-step process, likely starting with a pre-functionalized quinoline precursor.

Proposed Retrosynthetic Pathway

A logical retrosynthesis suggests that the target molecule can be constructed from an 8-
(trifluoromethyl)quinoline intermediate, which is then selectively brominated.

G-Bromo-8-(trifluoromethyl)quinolina

Electrophilic
Bromination

G—(Trifluoromethyl)quinolin(a

Sandmeyer-type
Trifluoromethylation

G-Aminoquinoline Derivative)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the success of each step is confirmed by
analytical characterization before proceeding.

Part 1: Synthesis of 8-(Trifluoromethyl)quinoline

The conversion of an amino group to a trifluoromethyl group can be challenging. A modern
approach might involve a copper-catalyzed trifluoromethylation of an 8-aminoquinoline
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derivative or a related Sandmeyer-type reaction.[4]

» Starting Material: Begin with a suitable 8-aminoquinoline derivative. The amino group may
require protection (e.g., as an amide) to ensure selectivity in subsequent steps.

o Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask with the 8-
aminoquinoline derivative, a copper catalyst (e.g., Cul), and a suitable solvent (e.g., DMF or
DMSO).

» Reagent Addition: Add a trifluoromethylating agent, such as the Togni or Umemoto reagent.

e Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon)
and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Work-up and Purification: Upon completion, cool the reaction mixture and perform an
agueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.qg.,
ethyl acetate). The crude product should be purified by column chromatography on silica gel
to yield pure 8-(trifluoromethyl)quinoline.

Part 2: Bromination of 8-(Trifluoromethyl)quinoline

The trifluoromethyl group is a deactivating, meta-directing group. However, in the quinoline
system, electrophilic substitution is governed by the entire fused ring system. Bromination of 8-
substituted quinolines often occurs at the 5- and/or 7-positions.[10] Selective bromination at the
5-position requires carefully controlled conditions.

e Reaction Setup: Dissolve the 8-(trifluoromethyl)quinoline from Part 1 in a suitable chlorinated
solvent (e.g., dichloromethane or chloroform) in a flask protected from light.

e Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or a dilute solution
of bromine (Br2) in the same solvent.[10] The use of 1.0 to 1.1 equivalents of the brominating
agent is critical to favor mono-bromination.

o Reaction Conditions: Stir the reaction at room temperature. The strong deactivating effect of
the -CFs group may necessitate gentle heating or the addition of a catalyst. Monitor the
reaction closely by TLC or GC-MS to avoid the formation of di-brominated byproducts.
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o Work-up and Purification: Quench any remaining bromine with a sodium thiosulfate solution.
Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

 Final Purification: Purify the crude product via column chromatography or recrystallization
from a suitable solvent system (e.g., ethanol/hexane) to afford 5-Bromo-8-
(trifluoromethyl)quinoline as a pure solid.

Synthesis Workflow

Click to download full resolution via product page

Caption: Integrated workflow for synthesis and quality control.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The
data presented here are expected values based on principles and data from analogous
compounds.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region
(approx. 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The
coupling patterns (doublets, triplets, doublets of doublets) will be complex due to the fused
ring structure.

e 19F NMR: This is a definitive technique for confirming the trifluoromethyl group. A single,
sharp singlet is expected. The chemical shift for a -CFs group on an aromatic ring typically
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appears between -60 and -65 ppm.[11][12]

e 13C NMR: The proton-decoupled 3C NMR spectrum should display ten distinct signals for the
ten carbon atoms. The carbon attached to the -CFs group will appear as a characteristic
quartet due to coupling with the three fluorine atoms (*JCF), typically with a large coupling
constant of ~275 Hz.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

e Molecular lon Peak: Due to the nearly 1:1 natural abundance of bromine isotopes ("°Br and
81Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 275
and 277.[14] This "M/M+2" pattern is a hallmark signature for a mono-brominated compound.

» Fragmentation: Common fragmentation pathways may include the loss of a bromine radical
(IM-Br]*) or fragmentation of the quinoline ring itself.[15][16]

Summary of Expected SpectroscopicData

Technique Expected Data Rationale

5 signals in the aromatic Protons on the substituted
IH NMR ) o

region (6 7.5-9.0 ppm) quinoline core.

Single chemical environment
1°F NMR Singlet at & ~ -62 ppm for the three equivalent fluorine
atoms.[11][12]

_ Ten unique carbons; C-F
10 signals; one carbon as a )
13C NMR coupling for the C-CFs carbon.
quartet (1JJCF = 275 Hz) [12][013]

MS (EI) M/M+2 peaks at m/z 275/277 Isotopic signature of one
(approx. 1:1 ratio) bromine atom.[14]

Reactivity and Applications in Drug Discovery

The true value of 5-Bromo-8-(trifluoromethyl)quinoline lies in its role as an advanced
intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical
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industry.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups:

Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or esters
to form new C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.

e Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, introducing
amine functionalities that are critical for biological activity and for modifying solubility.

e Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, providing a
linear scaffold for further molecular elaboration.

e Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the -CFs
group and the quinoline nitrogen, the bromine is not ideally positioned for SNAr. Reactions at
this position are less common than metal-catalyzed couplings.

G-Bromo-B-(CFS)quinolina

Suzuki Coupling Buchwald-Hartwig Sonogashira Coupling
(Pd catalyst, R-B(OH)2) |(Pd catalyst, R2NH) (Pd/Cu catalyst, R-C=CH)

Key Synthetic Transformations

y &
(AryI/Heteroaryl Derivative) (Amino Derivative) (Alkynyl Derivative)

Click to download full resolution via product page

Caption: Major reaction pathways for synthetic diversification.

Applications in Medicinal Chemistry

This building block is strategically designed for the synthesis of kinase inhibitors, GPCR
modulators, and other potential therapeutic agents. The quinoline core is a known
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pharmacophore, the -CFs group enhances drug-like properties, and the bromine atom provides
a point for diversification to explore structure-activity relationships (SAR). Researchers
targeting novel anticancer, anti-infective, or anti-inflammatory agents would find this molecule
to be a highly valuable starting point for lead optimization campaigns.[3][17]

Safety and Handling

As with any laboratory chemical, 5-Bromo-8-(trifluoromethyl)quinoline should be handled
with appropriate care. While a specific safety data sheet (SDS) for this exact compound must
be consulted, general precautions for related bromo- and fluoro-aromatic compounds apply.[18]
[19][20]

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

+ Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
o Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[20][21]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

Conclusion

5-Bromo-8-(trifluoromethyl)quinoline is a sophisticated chemical intermediate with
significant potential for advanced scientific research, particularly in the field of drug discovery.
Its unique combination of a privileged quinoline scaffold, a versatile bromine handle, and a
property-enhancing trifluoromethyl group makes it an ideal platform for the synthesis of novel
and complex molecular entities. The logical workflows for its synthesis and characterization,
grounded in established chemical principles, provide a clear path for its utilization in the
laboratory. By understanding its core properties and reactivity, researchers can fully leverage
this compound to accelerate the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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